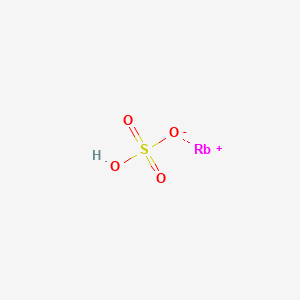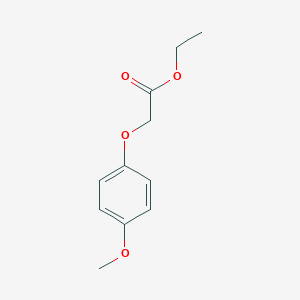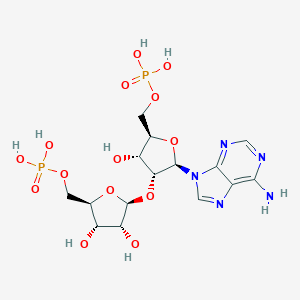
2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate (PRAMP) is a nucleotide derivative that plays a crucial role in various biological processes. It is a key intermediate in the biosynthesis of coenzyme nicotinamide adenine dinucleotide (NAD) and is involved in the regulation of purine metabolism. PRAMP has been studied extensively due to its importance in cellular metabolism and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Enzymatic Functions and Therapeutic Importance
Cytosolic 5′nucleotidase II (cN-II) is a key enzyme involved in the metabolism of various nucleoside monophosphates, including the hydrolysis and phosphate transfer processes. Its role extends to regulating intracellular concentrations of IMP and GMP, uric acid production, and potentially phosphorylating certain anti-tumoral and antiviral nucleoside analogues, marking its significance in therapeutic applications (Ipata & Tozzi, 2006).
Cellular Signaling and Cell Behavior Regulation
Cyclic adenosine monophosphate (cAMP) is a ubiquitous molecule involved in regulating numerous cellular properties measurable in culture. It suggests that cAMP is a frequent regulatory molecule in nature, playing critical roles in cellular mechanisms genetically programmed into the cell, and is vital in various cellular functions and signaling pathways (Willingham, 1976).
Biochemical Conversion and Synthesis
Studies have emphasized the importance of minor mononucleotides and dinucleotides in biochemical conversions, suggesting that enzymes capable of synthesizing these compounds (like 2'-(5''-Phosphoribosyl)-5'-Adenosine monophosphate) are present in various organisms, including plants. This signifies their ubiquity and biological role in cellular processes (Guranowski, 2004).
Nucleotide Synthesis and Chemical Approaches
Recent literature underlines the main synthetic approaches for the preparation of nucleotides and their derivatives. The synthesis, either enzymatic or chemical, highlights the relevance of 2'-(5''-Phosphoribosyl)-5'-Adenosine monophosphate and similar compounds in the advancement of nucleotide chemistry, essential for various biological and therapeutic applications (Roy et al., 2016).
Eigenschaften
CAS-Nummer |
15720-01-1 |
|---|---|
Produktname |
2'-(5''-Phosphoribosyl)-5'-adenosine monophosphate |
Molekularformel |
C15H23N5O14P2 |
Molekulargewicht |
559.32 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI-Schlüssel |
BHIWBSNWEZIHHL-ZQSHOCFMSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Andere CAS-Nummern |
15720-01-1 |
Synonyme |
2'-(5''-phosphoribosyl)-5'-adenosine monophosphate 2-(5''-phosphoribosyl)-5'-AMP ribosyladenosine 5',5''-bis(phosphate) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



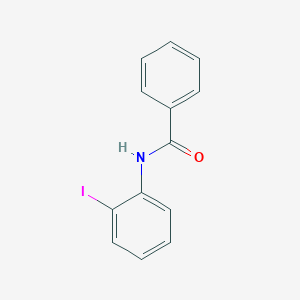
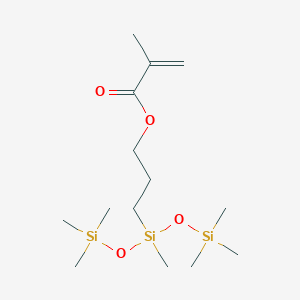

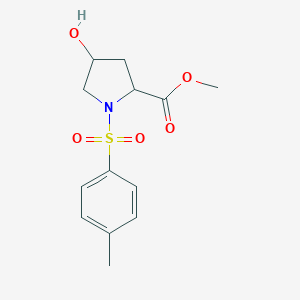
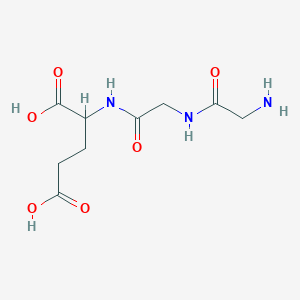
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

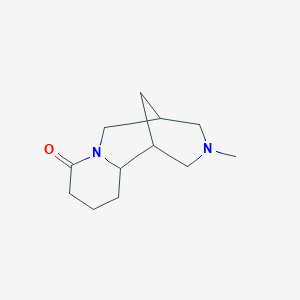
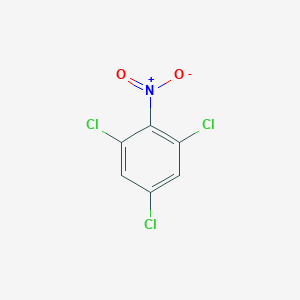
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)

